molecular formula C11H12 B13777853 Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- CAS No. 65915-88-0

Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro-

Cat. No.: B13777853
CAS No.: 65915-88-0
M. Wt: 144.21 g/mol
InChI Key: XRJMCRAIKHHJSF-UHFFFAOYSA-N
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Description

Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of multiple cyclopropane rings fused together, forming a rigid and highly strained molecular framework. The spiro configuration, where two cyclopropane rings share a single carbon atom, imparts significant stability and unique chemical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- involves multiple steps, typically starting with simpler cyclopropane derivatives. One common method involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound . This reaction is performed under controlled conditions to ensure high yield and purity.

Another approach involves the photochemical reaction of olefins with carbenes, leading to the formation of spiro cyclopropanes through a [1 + 2] cycloaddition mechanism . This method requires precise control of light exposure and temperature to achieve optimal results.

Industrial Production Methods

Industrial production of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and automation have made it possible to produce this compound on a larger scale for research and specialized applications .

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate produces phthalimidonitrene, while reduction with hydrogen gas yields less strained cyclopropane derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- stands out due to its highly strained and rigid structure, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

65915-88-0

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

spiro[cyclopropane-1,9'-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]

InChI

InChI=1S/C11H12/c1-2-11(1)9-5-3-4-7(9)8(4)10(11)6(3)5/h3-10H,1-2H2

InChI Key

XRJMCRAIKHHJSF-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3C4C5C4C2C6C5C63

Origin of Product

United States

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